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Cat. No.: B1192128 Get Quote

For Immediate Release

This guide provides a comprehensive analysis of the kinase selectivity profile of AEG-41174, a

novel, non-ATP competitive, small molecule tyrosine kinase inhibitor. AEG-41174 has been

identified as a potent dual inhibitor of Janus kinase 2 (JAK2) and Breakpoint cluster region-

Abelson murine leukemia viral oncogene homolog 1 (Bcr-Abl). This document is intended for

researchers, scientists, and drug development professionals interested in the therapeutic

potential and off-target profile of this compound.

Available data strongly suggests that AEG-41174 is functionally identical or structurally very

similar to the research compound ON044580. Therefore, this guide is based on the published

experimental data for ON044580.

Executive Summary
AEG-41174 exhibits a unique mechanism of action as a non-ATP competitive inhibitor,

targeting the substrate-binding site of its primary kinase targets. This mode of inhibition offers a

potential advantage against resistance mechanisms involving mutations in the ATP-binding

pocket. The primary targets of AEG-41174 are JAK2 and Bcr-Abl, two kinases implicated in

various hematological malignancies. While comprehensive screening data against a broad

kinase panel is not publicly available, existing studies provide detailed insights into its potent

activity against these two key therapeutic targets.
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Selectivity Profile of AEG-41174 (as ON044580)
The inhibitory activity of AEG-41174 has been characterized against its primary targets, JAK2

and Bcr-Abl, including clinically relevant mutant forms that confer resistance to traditional ATP-

competitive inhibitors.

Target Kinase Mutant Form IC50 (nM) Notes

JAK2 Wild-type ~50
Potent inhibition of

wild-type JAK2.

V617F ~50

Maintains potency

against the common

activating mutation in

myeloproliferative

neoplasms.

Bcr-Abl Wild-type ~100

Effective inhibition of

the fusion kinase

driving chronic

myeloid leukemia

(CML).

T315I ~100

Overcomes the

"gatekeeper" mutation

that confers

resistance to imatinib

and other TKIs.

Note: The IC50 values are approximate and collated from multiple studies for comparative

purposes. Please refer to the original publications for specific experimental values.

Currently, a broad kinase selectivity profile of AEG-41174 against a comprehensive panel of

other kinases has not been made publicly available in the reviewed literature. The primary

focus of existing research has been on the characterization of its activity against JAK2 and Bcr-

Abl.

Signaling Pathway Analysis
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AEG-41174 primarily impacts the JAK-STAT and Bcr-Abl signaling pathways, which are crucial

for the growth and survival of certain cancer cells.
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Caption: AEG-41174 inhibits JAK2 and Bcr-Abl signaling pathways.

Experimental Methodologies
The following provides a generalized overview of the experimental protocols used to

characterize the kinase selectivity of AEG-41174 (ON044580).

In Vitro Kinase Inhibition Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of AEG-41174 against

target kinases.

Workflow:

Kinase Inhibition Assay Workflow
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Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol:

Enzyme and Substrate Preparation: Recombinant human JAK2 or Bcr-Abl kinase is

prepared in a kinase reaction buffer. A specific peptide substrate for the kinase is also added

to the reaction mixture.

Compound Incubation: AEG-41174 is serially diluted to various concentrations and pre-

incubated with the kinase/substrate mixture.

Reaction Initiation: The kinase reaction is initiated by the addition of ATP. As AEG-41174 is

non-ATP competitive, its inhibitory activity is largely independent of the ATP concentration.

Reaction Termination: After a defined incubation period, the reaction is stopped, typically by

the addition of a solution containing EDTA.

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified.

Common methods include:

Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the

incorporation of the radiolabel into the substrate.
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Antibody-Based Assays: Using phospho-specific antibodies to detect the phosphorylated

substrate via methods like ELISA or Western blotting.

Mobility Shift Assays: Utilizing changes in the electrophoretic mobility of the substrate

upon phosphorylation.

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of

AEG-41174 relative to a control without the inhibitor. The IC50 value is then determined by

fitting the data to a dose-response curve.

Conclusion
AEG-41174 is a promising dual inhibitor of JAK2 and Bcr-Abl with a non-ATP competitive

mechanism of action. This attribute makes it a valuable tool for studying kinase signaling and a

potential therapeutic candidate for malignancies driven by these kinases, particularly in the

context of acquired resistance to ATP-competitive inhibitors. While its activity against its

primary targets is well-documented, a comprehensive understanding of its broader kinome

selectivity would be beneficial for a complete assessment of its therapeutic potential and

potential off-target effects. Further studies involving large-scale kinase panel screening are

warranted.

To cite this document: BenchChem. [Unveiling the Selectivity of AEG-41174: A Comparative
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192128#aeg-41174-selectivity-profile-against-other-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1192128?utm_src=pdf-body
https://www.benchchem.com/product/b1192128?utm_src=pdf-body
https://www.benchchem.com/product/b1192128#aeg-41174-selectivity-profile-against-other-kinases
https://www.benchchem.com/product/b1192128#aeg-41174-selectivity-profile-against-other-kinases
https://www.benchchem.com/product/b1192128#aeg-41174-selectivity-profile-against-other-kinases
https://www.benchchem.com/product/b1192128#aeg-41174-selectivity-profile-against-other-kinases
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1192128?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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